molecular formula C129H223N3O54 B031420 Palytoxin from palythoa CAS No. 77734-91-9

Palytoxin from palythoa

Cat. No.: B031420
CAS No.: 77734-91-9
M. Wt: 2680.1 g/mol
InChI Key: CWODDUGJZSCNGB-HQNRRURTSA-N
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Description

Palytoxin is a highly toxic compound originally isolated from the marine zoanthid Palythoa toxica. It is one of the most potent non-protein toxins known, with a complex structure that includes a long carbon chain and multiple hydroxyl groups. Palytoxin is known for its intense vasoconstrictive properties and its ability to disrupt cellular ion gradients .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of palytoxin is extremely challenging due to its complex structure, which includes 64 stereocenters and numerous functional groups. The first total synthesis was achieved by Yoshito Kishi and his team in 1994.

Industrial Production Methods

Industrial production of palytoxin is not feasible due to its complex structure and the difficulty of its synthesis. Instead, it is typically extracted from natural sources, such as the zoanthid corals of the genus Palythoa .

Chemical Reactions Analysis

Types of Reactions

Palytoxin undergoes various chemical reactions, including:

    Oxidation: Introduction of hydroxyl groups.

    Reduction: Reduction of double bonds.

    Substitution: Replacement of functional groups.

Common Reagents and Conditions

Common reagents used in the synthesis and modification of palytoxin include oxidizing agents like osmium tetroxide and reducing agents such as lithium aluminum hydride. Reaction conditions often involve precise temperature control and the use of protective groups to ensure selectivity .

Major Products

The major products formed from these reactions are typically intermediates in the synthesis of palytoxin, including various polyether and hydroxylated compounds .

Scientific Research Applications

Cancer Research and Therapeutics

Mechanism of Action
Palytoxin exhibits its cytotoxic effects by binding to the Na+/K+ ATPase pump, transforming it into a non-specific ion channel. This action disrupts cellular ion homeostasis, leading to cell death, particularly in cancer cells. Studies have shown that PLTX can induce significant cytotoxicity at picomolar concentrations, with effects observed to be over 1000 times greater on cancer cells compared to non-cancerous cells .

Case Studies

  • In Vitro Studies : Research has indicated that PLTX from Palythoa sp. Pc001 demonstrates substantial cytotoxicity against murine and human cancer cell lines. The IC50 values for various cancer cell lines were reported as low as 0.69 ng/mL, showcasing its potential as a therapeutic agent .
  • Combination Therapies : PLTX has been explored in combination with other chemotherapeutic agents to enhance anti-cancer efficacy. Its role as a tumor promoter when combined with certain carcinogens has also been investigated, indicating a dual role in cancer biology .

Toxicology and Environmental Monitoring

Detection Methods
Given its potency, accurate detection of PLTX in marine environments is crucial. Several immunoassays have been developed for quantifying PLTX levels in contaminated marine organisms:

  • ELISA Techniques : Various enzyme-linked immunosorbent assays (ELISA) have been established, achieving detection limits as low as 0.5 pg/mL . These methods are vital for monitoring seafood safety and assessing ecological risks associated with algal blooms containing PLTX-producing organisms.

Ecological Impact Studies
Research on the ecological effects of PLTX has revealed its implications for marine food webs. The toxin’s presence in zooplankton and fish species raises concerns regarding bioaccumulation and trophic transfer in marine ecosystems .

Pharmacological Research

Potential Drug Development
The structural complexity and biological activity of PLTX have attracted interest for drug development:

  • Neurotoxicity Studies : Investigations into the neurotoxic effects of PLTX on neuronal cell lines (e.g., Neuro2a) have provided insights into potential therapeutic applications for neurodegenerative diseases . The ability of PLTX to modulate neuronal signaling pathways may offer novel approaches for treating conditions like Alzheimer’s disease.

Summary Table of Palytoxin Applications

Application AreaDescriptionKey Findings/Notes
Cancer ResearchCytotoxic agent targeting Na+/K+ ATPaseHigh cytotoxicity at picomolar concentrations; IC50 values <1 ng/mL
Environmental MonitoringDetection in marine organisms via ELISADetection limits down to 0.5 pg/mL; essential for seafood safety
Pharmacological ResearchPotential applications in neurodegenerative disease treatmentModulates neuronal signaling; explored for Alzheimer’s treatment

Mechanism of Action

Palytoxin exerts its effects by binding to and modifying the function of the sodium-potassium ATPase pump. This binding converts the pump into a non-selective cation channel, leading to the disruption of ion gradients across the cell membrane. This disruption causes cell depolarization and can lead to cell death .

Comparison with Similar Compounds

Similar Compounds

    Maitotoxin: Another highly toxic marine toxin with a different mechanism of action.

    Tetrodotoxin: A potent neurotoxin that blocks sodium channels.

    Saxitoxin: A neurotoxin that also targets sodium channels.

Uniqueness

Palytoxin is unique due to its complex structure and its specific mechanism of action on the sodium-potassium ATPase pump. Unlike other marine toxins, it converts this pump into a cation channel, leading to a unique set of physiological effects .

If you have any more questions or need further details, feel free to ask!

Biological Activity

Palytoxin (PTX) is one of the most potent marine toxins known, primarily derived from the zoanthid genus Palythoa. This article delves into the biological activity of PTX, its mechanisms of action, and its effects on various organisms, including humans. The information is drawn from diverse research studies and case reports to provide a comprehensive overview.

Chemical Structure and Properties

Palytoxin is a large, non-proteinaceous molecule with an estimated molecular weight of approximately 3300 Da. It is characterized by a complex structure that includes both hydrophilic and lipophilic regions, making it highly stable in neutral conditions but susceptible to degradation in acidic or alkaline environments . Its unique structure allows for significant biological activity, particularly its interaction with cellular membranes.

The primary target of palytoxin is the Na+^+/K+^+-ATPase enzyme, which it binds to with high affinity (Kd of 20 pM). This binding transforms the enzyme from a pump into a non-selective ion channel, allowing for the passive diffusion of monovalent cations such as Na+^+ and K+^+ . This alteration disrupts the electrochemical gradients essential for cellular function, leading to various toxic effects.

Key Mechanisms:

  • Ion Channel Formation : Palytoxin induces the formation of ion channels in membranes, which can lead to cellular depolarization and excitotoxicity.
  • Hemolytic Activity : PTX exhibits hemolytic properties, damaging red blood cells and other cell types.
  • Cytotoxic Effects : Studies have shown that PTX can induce apoptosis and necrosis in various cell lines, affecting processes like cell proliferation through pathways such as MAPK .

Toxicity Profile

Palytoxin is extremely toxic, with an LD50 (lethal dose for 50% of subjects) as low as 0.15 µg/kg in mice when administered intravenously . The toxicity can manifest through various exposure routes:

  • Inhalation : Aerosolized PTX can lead to severe respiratory distress. Case studies have documented instances where aquarium enthusiasts experienced acute respiratory symptoms after cleaning corals containing PTX .
  • Dermal Exposure : Contact with PTX can cause skin irritation and systemic toxicity.
  • Ingestion : Consumption of contaminated seafood has led to fatalities primarily due to myocardial damage and renal failure .

Case Studies

Several case studies highlight the dangers associated with palytoxin exposure:

  • Aquarium Enthusiast Incident (2012) :
    • Location : Switzerland
    • Symptoms : Dyspnea, cough, fever, tachycardia.
    • Outcome : Recovery within two weeks without reported treatment .
  • Family Exposure (2015) :
    • Location : USA
    • Symptoms : Respiratory distress requiring hospitalization.
    • Details : Patients exhibited leukocytosis and required supplemental oxygen during recovery .
  • Mass Poisoning Event (2006) :
    • Location : Mediterranean region
    • Affected Individuals : Over 200 people experienced symptoms ranging from mild respiratory issues to severe complications necessitating hospitalization .

Summary Table of Case Studies

YearLocationSymptomsOutcome
2012SwitzerlandDyspnea, cough, feverRecovery within 2 weeks
2015USARespiratory distressHospitalization required
2006MediterraneanMild to severe respiratory issuesHospitalization for 10% of cases

Properties

CAS No.

77734-91-9

Molecular Formula

C129H223N3O54

Molecular Weight

2680.1 g/mol

IUPAC Name

(E,2S,3R,5R,8R,9S)-10-[(2R,3R,4R,5S,6R)-6-[(1S,2R,3S,4S,5R,11S)-12-[(1R,3S,5S,7R)-5-[(8S)-9-[(2R,3R,4R,5R,6S)-6-[(E,2S,3S,6S,9R,10R)-10-[(2S,4R,5S,6R)-6-[(2R,3R)-4-[(2R,3S,4R,5R,6S)-6-[(2S,3Z,5E,8R,9S,10R,12Z,17S,18R,19R,20R)-21-[(2R,3R,4R,5S,6R)-6-[(Z,3R,4R)-5-[(1S,3R,5R,7R)-7-[2-[(2R,3R,5S)-5-(aminomethyl)-3-hydroxyoxolan-2-yl]ethyl]-2,6-dioxabicyclo[3.2.1]octan-3-yl]-3,4-dihydroxypent-1-enyl]-3,4,5-trihydroxyoxan-2-yl]-2,8,9,10,17,18,19-heptahydroxy-20-methyl-14-methylidenehenicosa-3,5,12-trienyl]-3,4,5-trihydroxyoxan-2-yl]-2,3-dihydroxybutyl]-4,5-dihydroxyoxan-2-yl]-2,6,9,10-tetrahydroxy-3-methyldec-4-enyl]-3,4,5,6-tetrahydroxyoxan-2-yl]-8-hydroxynonyl]-1,3-dimethyl-6,8-dioxabicyclo[3.2.1]octan-7-yl]-1,2,3,4,5-pentahydroxy-11-methyldodecyl]-3,4,5-trihydroxyoxan-2-yl]-2,5,8,9-tetrahydroxy-N-[(E)-3-(3-hydroxypropylamino)-3-oxoprop-1-enyl]-3,7-dimethyldec-6-enamide

InChI

InChI=1S/C129H223N3O54/c1-62(29-33-81(143)108(158)103(153)68(7)47-93-111(161)117(167)110(160)91(180-93)36-35-76(138)82(144)51-73-50-74-53-92(178-73)90(177-74)38-37-89-85(147)52-75(61-130)179-89)23-20-28-78(140)105(155)77(139)26-18-13-16-25-70(135)48-94-112(162)118(168)113(163)97(181-94)55-84(146)83(145)54-95-107(157)87(149)57-96(182-95)106(156)80(142)34-32-69(134)31-30-65(4)88(150)60-129(176)125(174)123(173)115(165)99(184-129)49-71(136)24-15-10-9-11-19-40-128-59-64(3)58-127(8,186-128)100(185-128)44-63(2)22-14-12-17-27-79(141)109(159)116(166)120(170)122(172)124-121(171)119(169)114(164)98(183-124)56-86(148)102(152)66(5)45-72(137)46-67(6)104(154)126(175)132-42-39-101(151)131-41-21-43-133/h13,16,18,20,23,25,30-31,35-36,39,42,45,63-65,67-100,102-125,133-150,152-174,176H,1,9-12,14-15,17,19,21-22,24,26-29,32-34,37-38,40-41,43-44,46-61,130H2,2-8H3,(H,131,151)(H,132,175)/b18-13+,23-20-,25-16-,31-30+,36-35-,42-39+,66-45+/t63-,64-,65-,67+,68+,69+,70+,71-,72-,73-,74+,75-,76+,77+,78+,79+,80+,81-,82+,83+,84+,85+,86-,87+,88-,89+,90+,91+,92-,93+,94-,95+,96-,97+,98+,99+,100+,102+,103+,104-,105-,106+,107-,108+,109-,110+,111-,112-,113+,114-,115-,116-,117-,118+,119+,120+,121-,122-,123+,124-,125+,127+,128-,129-/m0/s1

InChI Key

CWODDUGJZSCNGB-HQNRRURTSA-N

SMILES

CC1CC2(C(OC(C1)(O2)CCCCCCCC(CC3C(C(C(C(O3)(CC(C(C)C=CC(CCC(C(C4CC(C(C(O4)CC(C(CC5C(C(C(C(O5)CC(C=CC=CCC(C(C(CC=CC(=C)CCC(C(C(C(C)CC6C(C(C(C(O6)C=CC(C(CC7CC8CC(O7)C(O8)CCC9C(CC(O9)CN)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)CC(C)CCCCCC(C(C(C(C(C1C(C(C(C(O1)CC(C(C(=CC(CC(C)C(C(=O)NC=CC(=O)NCCCO)O)O)C)O)O)O)O)O)O)O)O)O)O)C

Isomeric SMILES

C[C@H]1C[C@@]2([C@H](O[C@](C1)(O2)CCCCCCC[C@@H](C[C@@H]3[C@@H]([C@H]([C@H]([C@@](O3)(C[C@@H]([C@@H](C)/C=C/[C@H](CC[C@H]([C@H]([C@@H]4C[C@H]([C@@H]([C@H](O4)C[C@H]([C@@H](C[C@@H]5[C@H]([C@@H]([C@H]([C@@H](O5)C[C@@H](/C=C\C=C\C[C@H]([C@@H]([C@@H](C/C=C\C(=C)CC[C@@H]([C@H]([C@@H]([C@H](C)C[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)/C=C\[C@H]([C@@H](C[C@@H]7C[C@@H]8C[C@H](O7)[C@H](O8)CC[C@@H]9[C@@H](C[C@H](O9)CN)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)C[C@@H](C)CCCCC[C@H]([C@@H]([C@@H]([C@H]([C@@H]([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)C[C@@H]([C@@H](/C(=C/[C@@H](C[C@@H](C)[C@@H](C(=O)N/C=C/C(=O)NCCCO)O)O)/C)O)O)O)O)O)O)O)O)O)O)C

Canonical SMILES

CC1CC2(C(OC(C1)(O2)CCCCCCCC(CC3C(C(C(C(O3)(CC(C(C)C=CC(CCC(C(C4CC(C(C(O4)CC(C(CC5C(C(C(C(O5)CC(C=CC=CCC(C(C(CC=CC(=C)CCC(C(C(C(C)CC6C(C(C(C(O6)C=CC(C(CC7CC8CC(O7)C(O8)CCC9C(CC(O9)CN)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)CC(C)CCCCCC(C(C(C(C(C1C(C(C(C(O1)CC(C(C(=CC(CC(C)C(C(=O)NC=CC(=O)NCCCO)O)O)C)O)O)O)O)O)O)O)O)O)O)C

Color/Form

Non-crystalline /solid/

solubility

Water soluble substance

Synonyms

 Palytoxin from Palythoa tuberculosa

Origin of Product

United States

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